molecular formula C24H27ClN4O3S B11077751 2-{1-benzyl-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-chlorophenyl)acetamide

2-{1-benzyl-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-chlorophenyl)acetamide

Cat. No.: B11077751
M. Wt: 487.0 g/mol
InChI Key: MNVYFFIZMCQISI-UHFFFAOYSA-N
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Description

2-{1-benzyl-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-chlorophenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a benzyl group, a morpholine ring, and a chlorophenyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-benzyl-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-chlorophenyl)acetamide typically involves multiple steps:

    Formation of the Imidazolidinone Core: The initial step involves the reaction of benzylamine with carbon disulfide and chloroacetic acid to form the imidazolidinone core.

    Introduction of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction with 2-chloroethylmorpholine.

    Attachment of the Chlorophenyl Group: The final step involves the acylation of the imidazolidinone core with 4-chlorobenzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{1-benzyl-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-chlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or morpholine positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced imidazolidinone derivatives.

    Substitution: Formation of substituted benzyl or morpholine derivatives.

Scientific Research Applications

2-{1-benzyl-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-chlorophenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Pharmacology: Study of its effects on biological systems, including its potential as an anti-inflammatory or anticancer agent.

    Materials Science: Exploration of its properties for use in advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{1-benzyl-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: It may inhibit key signaling pathways, leading to reduced inflammation or cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • 2-{1-benzyl-3-[2-(piperidin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-chlorophenyl)acetamide
  • 2-{1-benzyl-3-[2-(pyrrolidin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-chlorophenyl)acetamide

Uniqueness

2-{1-benzyl-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-chlorophenyl)acetamide is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C24H27ClN4O3S

Molecular Weight

487.0 g/mol

IUPAC Name

2-[1-benzyl-3-(2-morpholin-4-ylethyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide

InChI

InChI=1S/C24H27ClN4O3S/c25-19-6-8-20(9-7-19)26-22(30)16-21-23(31)29(17-18-4-2-1-3-5-18)24(33)28(21)11-10-27-12-14-32-15-13-27/h1-9,21H,10-17H2,(H,26,30)

InChI Key

MNVYFFIZMCQISI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCN2C(C(=O)N(C2=S)CC3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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